molecular formula C9H11ClN2O B13801023 2-Chloro-4-dimethylaminobenzaldehyde oxime CAS No. 73664-51-4

2-Chloro-4-dimethylaminobenzaldehyde oxime

Cat. No.: B13801023
CAS No.: 73664-51-4
M. Wt: 198.65 g/mol
InChI Key: JCCLFAQLMMBINZ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-dimethylaminobenzaldehyde oxime is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with a chlorine atom and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-dimethylaminobenzaldehyde oxime typically involves the reaction of 2-Chloro-4-dimethylaminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-dimethylaminobenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Chloro-4-dimethylaminobenzaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-dimethylaminobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-dimethylaminobenzaldehyde
  • 4-Dimethylaminobenzaldehyde oxime
  • 2-Chloro-4-methylaminobenzaldehyde oxime

Uniqueness

2-Chloro-4-dimethylaminobenzaldehyde oxime is unique due to the presence of both the chlorine and dimethylamino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73664-51-4

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(NE)-N-[[2-chloro-4-(dimethylamino)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C9H11ClN2O/c1-12(2)8-4-3-7(6-11-13)9(10)5-8/h3-6,13H,1-2H3/b11-6+

InChI Key

JCCLFAQLMMBINZ-IZZDOVSWSA-N

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)/C=N/O)Cl

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=NO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.